Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-
Description
Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a 4-chlorophenyl group and a tetrahydro-2(1H)-pyrimidinylidene moiety, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(1,3-diazinan-2-ylidene)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-10-4-2-9(3-5-10)11(16)8-12-14-6-1-7-15-12/h2-5,8,14-15H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYCYKXUSHBKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=CC(=O)C2=CC=C(C=C2)Cl)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326921 | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107165-83-3 | |
| Record name | Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Components of the Target Compound
The molecule comprises three distinct regions:
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4-Chlorophenyl group : A readily available aromatic precursor, 4-chloroacetophenone (CAS 99-91-2), serves as the foundational building block.
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Ethanone bridge : The ketone group facilitates nucleophilic additions and condensation reactions.
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Tetrahydro-2(1H)-pyrimidinylidene moiety : A partially saturated six-membered ring containing two nitrogen atoms, likely derived from cyclic amidines or enamine intermediates.
Key Challenges in Synthesis
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Regioselectivity : Ensuring proper alignment during cyclization to form the pyrimidinylidene ring.
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Conjugation stability : Maintaining the extended π-system between the enamine and ketone groups.
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Functional group compatibility : Avoiding undesired side reactions involving the chlorine substituent or ketone.
Proposed Synthetic Routes
Knoevenagel Condensation with Cyclic Amidines
This method leverages the reactivity of 4-chloroacetophenone’s α-hydrogen with a preformed tetrahydro-2(1H)-pyrimidinylidene amine.
Reaction Mechanism
Optimized Conditions
Horner-Wadsworth-Emmons Olefination
Adapted from the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, this route employs α-alkoxy benzyl phosphonates to construct the enamine linkage.
Reaction Steps
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Phosphonate preparation : Reacting 4-chloroacetophenone with diethyl chlorophosphate under basic conditions.
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Ylide formation : Treating the phosphonate with a strong base (e.g., NaH) to generate the reactive species.
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Olefination : Combining the ylide with tetrahydro-2(1H)-pyrimidinone to form the C=C bond.
Critical Parameters
| Parameter | Value | Source |
|---|---|---|
| Base | Sodium tert-butoxide | Patent |
| Solvent | Tetrahydrofuran | Patent |
| Temperature | 0–30°C | Patent |
| Reaction Time | 2–8 h | Patent |
Yield : ~55–70% (extrapolated from similar systems).
Cyclocondensation Approaches
One-Pot Enamine Cyclization
This strategy directly couples 4-chloroacetophenone with 1,3-diaminopropane under dehydrating conditions.
Mechanistic Pathway
Experimental Setup
| Parameter | Value | Source |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid | Analog |
| Solvent | Toluene (azeotropic removal) | Analog |
| Temperature | 110°C | Analog |
| Reaction Time | 6–12 h | Analog |
Yield : ~30–50% (theoretical estimate).
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Knoevenagel Condensation | Simple setup | Moderate yields | 40–60% |
| Horner-Emmons Olefination | High regioselectivity | Requires phosphonate synthesis | 55–70% |
| Cyclocondensation | One-pot procedure | Sensitive to moisture | 30–50% |
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeCN/H2O = 70:30) shows ≥95% purity.
Industrial-Scale Considerations
Cost-Effectiveness
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has indicated that compounds structurally related to ethanone derivatives exhibit significant antimicrobial properties. Studies have shown that ethanone derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
2. Anticancer Properties
Ethanone derivatives have been investigated for their anticancer potential. In vitro studies suggest that they may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. This makes them promising candidates for further development as anticancer agents .
3. Neurological Research
The tetrahydropyrimidinylidene component of ethanone has been linked to neuroprotective effects. Research indicates that such compounds can potentially ameliorate neurodegenerative conditions by enhancing neuronal survival and reducing oxidative stress in neuronal cells .
Industrial Applications
1. Synthesis of Pharmaceuticals
Ethanone derivatives serve as intermediates in the synthesis of various pharmaceutical compounds. Their ability to undergo further chemical transformations makes them valuable in the pharmaceutical industry for creating complex molecules with therapeutic effects .
2. Agrochemical Development
The compound's properties may also extend to agrochemicals, where it could be used to develop new pesticides or herbicides. Its effectiveness against certain pathogens suggests potential utility in agricultural applications .
Case Studies
Mechanism of Action
The mechanism of action of Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or alteration of signal transduction pathways.
Comparison with Similar Compounds
- Ethanone, 1-(4-bromophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-
- Ethanone, 1-(4-fluorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-
- Ethanone, 1-(4-methylphenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-
Comparison: Compared to its analogs, Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the electronic effects of the chlorine atom can alter the compound’s chemical reactivity, making it distinct from its bromine, fluorine, or methyl-substituted counterparts.
This detailed overview provides a comprehensive understanding of Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethanone, 1-(4-chlorophenyl)-2-(tetrahydro-2(1H)-pyrimidinylidene)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₃H₁₄ClN₂O
- Molecular Weight : 250.71 g/mol
- CAS Number : Not specifically listed in the search results but related to similar compounds.
Synthesis
The synthesis of Ethanone derivatives typically involves multi-step organic reactions. For instance, one method includes the cyclization of 4-chlorophenyl derivatives with various amines to yield pyrimidine-based structures. The synthetic route often employs reagents such as trifluoroacetic anhydride and various amines to achieve the desired compound with high yields .
Biological Activities
Ethanone derivatives have been studied for various biological activities:
- Anticancer Activity : Compounds similar to Ethanone have been shown to exhibit cytotoxic effects against several cancer cell lines. For example, studies have demonstrated that certain derivatives can inhibit the proliferation of colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC₅₀ values in the micromolar range . The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : Research indicates that Ethanone derivatives may possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. This is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, suggesting potential use as antimicrobial agents. The presence of the chlorophenyl group enhances their interaction with microbial membranes, contributing to their efficacy .
Case Studies
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Study on Anticancer Effects :
- A recent study evaluated a series of Ethanone derivatives against various cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced anticancer activity. The most potent compound exhibited an IC₅₀ value of 6.2 μM against HCT-116 cells, highlighting the importance of structural modifications for bioactivity .
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Anti-inflammatory Evaluation :
- In vitro assays demonstrated that certain Ethanone derivatives significantly reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating their potential as anti-inflammatory agents. The structure-activity relationship (SAR) analysis suggested that modifications at the nitrogen position of the pyrimidine ring could enhance anti-inflammatory activity .
Data Table: Biological Activities of Ethanone Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
